

PF-06928215: A Comparative Analysis of Its Cross-Reactivity with Other Nucleotidyltransferases

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Compound of Interest

Compound Name: PF-06928215

Cat. No.: B2662554

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cGAS inhibitor **PF-06928215**, with a focus on its cross-reactivity with other nucleotidyltransferases. The information is compiled from publicly available research, and this document presents the current understanding of the compound's selectivity.

Overview of PF-06928215

PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3][4] cGAS is a key nucleotidyltransferase in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][5] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][5] **PF-06928215** acts as a competitive inhibitor, binding to the active site of cGAS.[2][6]

Selectivity and Cross-Reactivity of PF-06928215

A thorough review of the existing scientific literature did not yield specific experimental data from a broad-panel screening of **PF-06928215** against other nucleotidyltransferases. Research

has primarily focused on its high-affinity interaction with cGAS. While other cGAS inhibitors, such as RU.521, have been described as "selective," similar characterization for **PF-06928215** against a wider range of enzymes is not publicly available.[\[7\]](#)[\[8\]](#)

The development of highly selective cGAS inhibitors is crucial for minimizing off-target effects and potential cytotoxicity.[\[9\]](#) The lack of broad cellular activity of **PF-06928215**, despite its high biochemical potency, has been suggested to be due to factors like high intracellular ATP and GTP concentrations or poor cell permeability, rather than off-target effects.[\[10\]](#)

The assay used in the discovery of **PF-06928215** employed a novel monoclonal antibody with high specificity for cGAMP. This antibody showed no cross-reactivity with cAMP, cGMP, ATP, or GTP, ensuring that the assay specifically measured the inhibition of cGAMP production by cGAS.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Inhibitory Activity of PF-06928215 Against cGAS

The following table summarizes the known quantitative data for the inhibitory activity of **PF-06928215** against its primary target, cGAS.

Target	Compound	IC50	K D	Assay Type
cGAS	PF-06928215	4.9 μ M	200 nM	Fluorescence Polarization

Data sourced from Hall J, et al. (2017) PLoS One.[\[1\]](#)[\[10\]](#)

Experimental Protocols

cGAS Inhibition Assay (Fluorescence Polarization)

The discovery and characterization of **PF-06928215** relied on a novel fluorescence polarization (FP) assay.[\[10\]](#)[\[11\]](#)

Principle: This assay measures the inhibition of cGAS enzymatic activity by quantifying the production of cGAMP. A fixed amount of Cy5-labeled cGAMP and a specific anti-cGAMP monoclonal antibody are added to the reaction. The cGAMP produced by cGAS competes with the Cy5-cGAMP for antibody binding. Increased cGAS activity leads to higher levels of

unlabeled cGAMP, which displaces Cy5-cGAMP from the antibody, resulting in a decrease in fluorescence polarization.

Protocol:

- The cGAS enzyme reaction is carried out in a buffer containing 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.
- The reaction mixture includes 1 mM ATP, 0.3 mM GTP, 100 nM of a 45 base-pair dsDNA (interferon-stimulatory DNA or ISD), and 100 nM of cGAS.
- For inhibition studies, various concentrations of **PF-06928215** are included in the reaction.
- The reaction is incubated for 1 hour at room temperature.
- The enzymatic reaction is stopped by the addition of 50 mM EDTA.
- 2 nM of Cy5-labeled cGAMP and 16 nM of the cGAMP-specific monoclonal antibody are added.
- The mixture is incubated for another hour at room temperature.
- The fluorescence polarization is measured using a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.[\[10\]](#)

cGAS Activity Mass Spectrometry Assay

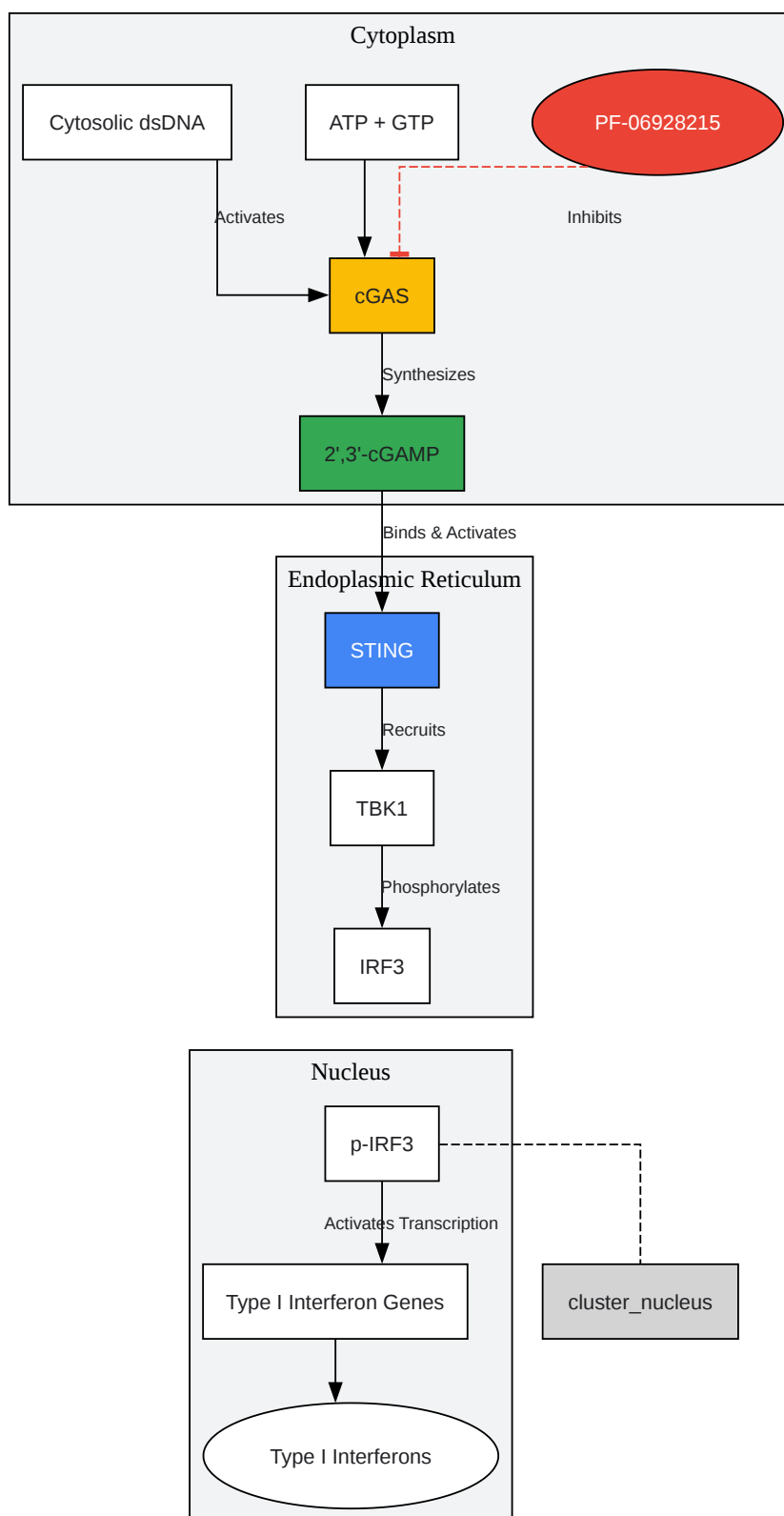
To determine the Michaelis-Menten constant (K_m), a mass spectrometry-based assay was utilized.[\[10\]](#)

Protocol:

- The cGAS activity was measured in a buffer composed of 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.
- The reaction mixture contained 100 nM ISD DNA and 100 nM cGAS.

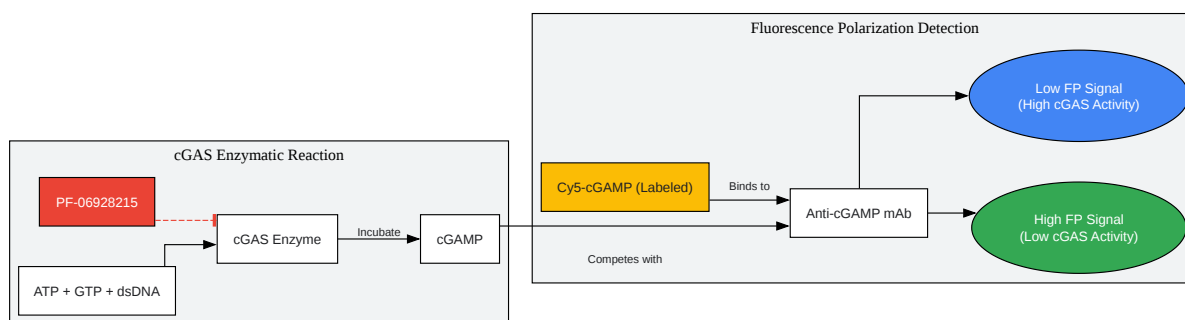
- For the determination of ATP's K_m , the concentration of GTP was held constant at 0.3 mM, while the concentration of ATP was varied.
- Conversely, for the determination of GTP's K_m , the ATP concentration was fixed at 1 mM, and the GTP concentration was varied.
- The reaction was incubated for 30 minutes at 37°C.
- The reaction was terminated by the addition of 50 mM EDTA.
- The amount of 2',3'-cGAMP produced was quantified using mass spectrometry.[10][13]

Visualizations



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Caption: The cGAS-STING signaling pathway and the inhibitory action of **PF-06928215**.



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Caption: Experimental workflow of the fluorescence polarization assay for cGAS inhibition.

Summary

PF-06928215 is a well-characterized, high-affinity inhibitor of the nucleotidyltransferase cGAS, with a clear mechanism of action at the biochemical level. However, there is a notable lack of publicly available data regarding its cross-reactivity with other nucleotidyltransferases. While the assays used to identify and characterize **PF-06928215** were highly specific, further studies are required to comprehensively determine the selectivity profile of the compound itself. For researchers and drug development professionals, this highlights a gap in the current understanding of **PF-06928215**'s off-target activity and underscores the importance of broad-panel selectivity screening in the development of cGAS inhibitors.

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